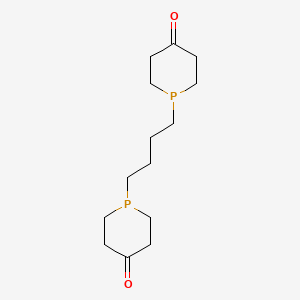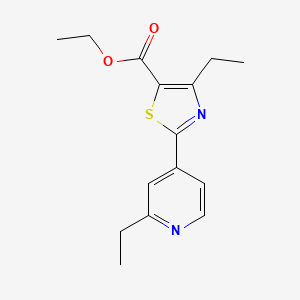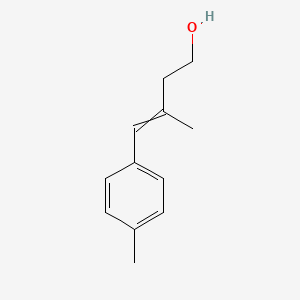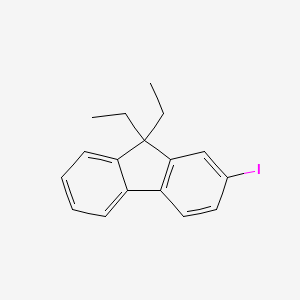![molecular formula C24H24O3 B12547364 1-[4-(Benzyloxy)phenyl]-1-hydroxy-5-phenylpentan-3-one CAS No. 821771-91-9](/img/structure/B12547364.png)
1-[4-(Benzyloxy)phenyl]-1-hydroxy-5-phenylpentan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(Benzyloxy)phenyl]-1-hydroxy-5-phenylpentan-3-one is an organic compound that features a benzyloxy group attached to a phenyl ring, which is further connected to a hydroxy-phenylpentanone structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Benzyloxy)phenyl]-1-hydroxy-5-phenylpentan-3-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzyloxy Group: The initial step involves the protection of the phenol group by converting it into a benzyloxy group. This is achieved by reacting phenol with benzyl chloride in the presence of a base such as sodium hydroxide.
Aldol Condensation: The next step involves an aldol condensation reaction between the benzyloxybenzaldehyde and acetophenone in the presence of a base like sodium hydroxide to form the intermediate product.
Reduction: The intermediate product is then subjected to reduction using a reducing agent such as sodium borohydride to yield the final compound, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-[4-(Benzyloxy)phenyl]-1-hydroxy-5-phenylpentan-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of benzyloxybenzophenone or benzyloxybenzoic acid.
Reduction: Formation of benzyloxyphenylpentanol.
Substitution: Formation of various substituted benzyloxyphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-[4-(Benzyloxy)phenyl]-1-hydroxy-5-phenylpentan-3-one has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential anti-inflammatory and analgesic properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 1-[4-(Benzyloxy)phenyl]-1-hydroxy-5-phenylpentan-3-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The benzyloxy group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the hydroxy group can form hydrogen bonds with active site residues.
Vergleich Mit ähnlichen Verbindungen
1-[4-(Benzyloxy)phenyl]-1-hydroxy-5-phenylpentan-3-one can be compared with similar compounds such as:
1-[4-(Benzyloxy)phenyl]-1-hydroxy-3-phenylpropan-2-one: This compound has a shorter carbon chain and may exhibit different reactivity and properties.
1-[4-(Methoxy)phenyl]-1-hydroxy-5-phenylpentan-3-one: The methoxy group can alter the compound’s electronic properties and reactivity compared to the benzyloxy group.
1-[4-(Benzyloxy)phenyl]-1-hydroxy-5-phenylhexan-3-one: This compound has a longer carbon chain, which can affect its solubility and interaction with biological targets.
Eigenschaften
CAS-Nummer |
821771-91-9 |
|---|---|
Molekularformel |
C24H24O3 |
Molekulargewicht |
360.4 g/mol |
IUPAC-Name |
1-hydroxy-5-phenyl-1-(4-phenylmethoxyphenyl)pentan-3-one |
InChI |
InChI=1S/C24H24O3/c25-22(14-11-19-7-3-1-4-8-19)17-24(26)21-12-15-23(16-13-21)27-18-20-9-5-2-6-10-20/h1-10,12-13,15-16,24,26H,11,14,17-18H2 |
InChI-Schlüssel |
KXPJFRQKLWXVNI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCC(=O)CC(C2=CC=C(C=C2)OCC3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(Oct-7-en-1-yl)oxy]phenyl 4-(octyloxy)benzoate](/img/structure/B12547281.png)
![Glycine, N-[(3,4-dichlorophenyl)acetyl]-](/img/structure/B12547289.png)
![1-Benzyl-4-[2-[bis(4-fluorophenyl)methoxy]ethyl]piperidine](/img/structure/B12547293.png)

![2,7-Dimethyl-5-phenylpyrimido[4,5-d]pyrimidin-4-amine](/img/structure/B12547315.png)




![2,5-Bis[5-(2,2-diphenylethenyl)thiophen-2-yl]thiophene](/img/structure/B12547357.png)

![Benzenesulfonamide, 3,5-dichloro-4-[[(phenylamino)carbonyl]amino]-](/img/structure/B12547380.png)

![1,2-Ethanediamine, N,N-diethyl-N'-[7-(trifluoromethyl)-4-quinolinyl]-](/img/structure/B12547388.png)
